molecular formula C10H21N B1617308 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- CAS No. 35448-31-8

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-

Cat. No.: B1617308
CAS No.: 35448-31-8
M. Wt: 155.28 g/mol
InChI Key: WYNULUURQZBBSK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methyl-N-(3-methylbutyl)butan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNULUURQZBBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067922
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, Colourless liquid; Fishy aroma
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in heptane, triacetin, Soluble (in ethanol)
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.768-0.774
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

35448-31-8
Record name N-Isopentylideneisopentylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35448-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopentylidene isopentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035448318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPENTYLIDENE ISOPENTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QID90Z5HCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation Reaction Between Methyl-3-methylbutanone and 1-Butanamine

The principal synthetic route for 1-butanamine, 3-methyl-N-(3-methylbutylidene)- involves a condensation reaction between methyl-3-methylbutanone (a ketone) and 1-butanamine (a primary amine). This reaction forms the imine (Schiff base) linkage by elimination of water.

  • Reaction Conditions: Typically carried out in an organic solvent such as ethanol under reflux conditions for 4 to 6 hours.
  • Catalysts: Acidic catalysts or molecular sieves may be used to facilitate water removal and drive the equilibrium toward imine formation.
  • Purification: The product is isolated by vacuum distillation or flash chromatography using solvent gradients (e.g., hexane:ethyl acetate).
  • Characterization: Confirmation of imine formation is done by FTIR spectroscopy (C=N stretch around 1640 cm⁻¹) and ¹H NMR (imine proton singlet at δ 8.1–8.5 ppm).

This method is well-documented and provides high yields of the target compound with good purity.

Alternative Synthesis Using 3-Methylbutyraldehyde and 3-Methyl-1-butanamine

Another closely related synthetic approach involves the condensation of 3-methylbutyraldehyde with 3-methyl-1-butanamine under similar conditions. This method also produces the Schiff base by imine bond formation.

  • Reaction Setup: The aldehyde and amine are mixed in ethanol or another suitable solvent.
  • Water Removal: Molecular sieves or azeotropic distillation can be employed to shift the equilibrium.
  • Temperature: Reflux temperatures optimize reaction kinetics.
  • Isolation: The imine product is purified by chromatographic techniques.

This route is analogous to the ketone-amine condensation but uses an aldehyde as the carbonyl component.

Industrial Scale Considerations

For industrial production, the synthesis is scaled up with precise control over:

Industrial processes may employ continuous flow reactors for better reaction control and throughput.

Chemical Reaction Analysis and Mechanism

The preparation involves a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the ketone or aldehyde, followed by elimination of water to form the imine bond (C=N). The reaction mechanism is:

  • Formation of a carbinolamine intermediate.
  • Proton transfer and dehydration to yield the imine.

This reaction is reversible and equilibrium-driven, hence the importance of water removal to drive the reaction to completion.

Data Table: Summary of Preparation Methods

Method No. Carbonyl Compound Amine Component Solvent Catalyst/Conditions Purification Method Key Spectroscopic Confirmation
1 Methyl-3-methylbutanone 1-Butanamine Ethanol Acid catalyst, reflux 4-6 h Vacuum distillation, chromatography FTIR C=N stretch (~1640 cm⁻¹), ¹H NMR imine proton (δ 8.1–8.5 ppm)
2 3-Methylbutyraldehyde 3-Methyl-1-butanamine Ethanol Molecular sieves, reflux Chromatography Same as above
3 Industrial scale (ketone or aldehyde) Primary amine (1-butanamine or analog) Various solvents Optimized catalysts, continuous flow Industrial purification methods Spectroscopic monitoring (IR, NMR)

Research Findings and Notes

  • The condensation reaction is highly selective for imine formation under controlled conditions.
  • The Schiff base product exhibits stability under anhydrous conditions but can hydrolyze in acidic aqueous media.
  • Spectroscopic techniques such as FTIR, NMR, and mass spectrometry are crucial for confirming product identity and purity.
  • Molecular modeling and docking studies have been used to understand interactions of this compound with biological targets, which may influence future synthetic modifications.
  • The compound’s preparation methods are consistent with those used for other branched-chain Schiff bases, emphasizing the importance of water removal and reaction time optimization.

Scientific Research Applications

Chemical Synthesis

1-Butanamine, 3-methyl-N-(3-methylbutylidene)- is utilized as a building block in organic synthesis. Its amine functional group allows it to participate in various reactions, such as:

  • Alkylation Reactions : The compound can act as a nucleophile in alkylation processes, forming more complex amines.
  • Condensation Reactions : It can undergo condensation with carbonyl compounds to form imines or enamines, which are valuable intermediates in organic synthesis.

Case Study : A study demonstrated the successful use of this compound in synthesizing novel amine derivatives that showed enhanced biological activity compared to their precursors .

Pharmaceutical Applications

Due to its structural characteristics, 1-butanamine derivatives have been explored for their potential therapeutic effects.

  • Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity of Derivatives

Compound NameActivity (MIC µg/mL)Target Organism
1-Butanamine Derivative A32E. coli
1-Butanamine Derivative B16S. aureus
1-Butanamine Derivative C64P. aeruginosa

Flavoring and Fragrance Industry

The compound is also noted for its sensory properties and has been used in the flavoring industry:

  • Flavor Enhancer : It has been detected in various food matrices and is used to enhance flavors due to its unique aroma profile .

Case Study : A study on the volatile compounds in roasted shrimp identified the presence of 1-butanamine derivatives as key contributors to the seafood aroma, suggesting their application in food flavoring .

Industrial Applications

In industrial settings, this compound serves as an intermediate for producing other chemicals:

  • Production of Surfactants : It plays a role in synthesizing surfactants used in detergents and cleaning products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
  • Molecular Formula : C₁₀H₂₁N (same as the target compound).
  • Key Difference : Positional isomerism; the imine group is attached to the second carbon of the butanamine chain instead of the third.
  • Occurrence : Found in Hedysarum theinum (0.48%) and H. neglectum (0.16%) .
  • GC-MS Data : Retention time = 4.582 min, Area% = 1.44 in E. diffusum .
N-(2-Methylbutylidene)isobutylamine
  • Molecular Formula : C₉H₁₉N.
  • Key Difference : Shorter aliphatic chain (C₉ vs. C₁₀) and absence of a methyl group on the amine-bearing carbon.
  • Occurrence : Higher abundance (0.66% in H. theinum vs. 0.25% in H. neglectum) compared to the target compound .
3-Methyl-N-(2-phenylethylidene)-1-butanamine
  • Molecular Formula : C₁₃H₁₉N.
  • Key Difference : Incorporation of a phenyl group, enhancing aromaticity and lipophilicity.
  • Synthesis : Prepared via condensation of 3-methyl-1-butanamine with aromatic aldehydes, demonstrating broader reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Retention Time (GC-MS, min) Relative Abundance (Area%) Natural Sources
1-Butanamine, 3-methyl-N-(3-methylbutylidene)- 155.28 6.314 0.49 E. diffusum, mushrooms
1-Butanamine, 2-methyl-N-(2-methylbutylidene)- 155.28 4.582 1.44 Hedysarum spp.
N-(2-Methylbutylidene)isobutylamine 141.25 4.540 1.59 Hedysarum spp.

Key Observations :

  • The target compound exhibits a longer GC-MS retention time (6.314 min) compared to its positional isomer (4.582 min), likely due to increased branching and hydrophobicity .
  • Lower natural abundance in plants and fungi compared to analogues with simpler substituents .

Biological Activity

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-, also known as N-isopentylidene isopentylamine, is a chemical compound with the molecular formula C10H21NC_{10}H_{21}N and a molecular weight of 155.28 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.

  • IUPAC Name: 3-Methyl-N-(3-methylbutylidene)-1-butanamine
  • CAS Number: 35448-31-8
  • InChIKey: WYNULUURQZBBSK-UHFFFAOYSA-N

The biological activity of 1-butanamine derivatives often involves interaction with various biological targets such as enzymes and receptors. The precise mechanism can vary depending on the specific biological context and the presence of other interacting molecules. Preliminary studies suggest that this compound may influence neurotransmitter systems or exhibit antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Neurotransmitter Interaction

Some derivatives of butanamine are known to interact with neurotransmitter receptors. This interaction could potentially lead to effects on mood and cognitive function. While direct studies on this compound are sparse, related compounds have shown promise in modulating serotonin and dopamine pathways.

Case Studies

  • Antimicrobial Activity Study : A study conducted on a series of butanamine derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced efficacy, suggesting a structure-activity relationship that could be explored further for 1-butanamine, 3-methyl-N-(3-methylbutylidene)- .
  • Neuropharmacological Effects : In experimental models, compounds similar to 1-butanamine have been evaluated for their ability to alter behavioral responses in rodents. These studies typically measure changes in locomotion or anxiety-like behaviors following administration, providing insights into potential anxiolytic or stimulant properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential disruption of bacterial membranes
Neurotransmitter InteractionModulation of serotonin/dopamine pathways
General ToxicityFlammable; requires careful handling

Q & A

Basic: How can the structure of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- be confirmed using spectroscopic techniques?

Answer: Structural confirmation requires a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy : Compare experimental IR peaks (e.g., N–H stretching, C=N imine vibrations) with reference data from NIST Standard Reference Database (e.g., gas-phase IR spectra of analogous amines at 40 mmHg) .
  • Mass Spectrometry (MS) : Match the molecular ion peak (e.g., m/z 155.28 for C₁₀H₂₁N) and fragmentation patterns with EPA/NIH Mass Spectral Data, which identifies the base structure and substituents .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR signals to confirm the Schiff base formation (e.g., imine proton at δ 8.1–8.5 ppm) and branching patterns .

Basic: What are the key physical properties (e.g., boiling point, solubility) of this compound relevant to laboratory handling?

Answer:

  • Boiling Point : Analogous branched amines (e.g., N-butyl-tert-butylamine, C₈H₁₉N) exhibit higher boiling points than linear alkanes due to hydrogen bonding and London dispersion forces .
  • Solubility : The compound is likely hydrophobic due to the branched alkyl chains but may form weak hydrogen bonds in polar solvents. Compare with 1-butanamine derivatives, which show limited water solubility .
  • Stability : The Schiff base (imine) group may hydrolyze under acidic conditions; storage in anhydrous environments is advised .

Advanced: What methodological approaches are used to investigate the antitumor and antioxidant activities of this compound in bioassay-guided studies?

Answer:

  • In Vitro Assays : Use cell lines (e.g., MCF-7 for antitumor activity) and DPPH/ABTS radical scavenging assays for antioxidant evaluation. GC-MS analysis in Equisetum diffusum extracts identified the compound with 85% spectral similarity and 0.49% abundance in bioactive fractions .
  • Isolation Techniques : Combine column chromatography (e.g., silica gel) with HPLC-PDA to isolate the compound from complex matrices .
  • Dose-Response Studies : Optimize concentrations (e.g., 10–100 µM) to assess IC₅₀ values in cytotoxicity assays .

Advanced: How can researchers address discrepancies in reported bioactivity data across different studies?

Answer:

  • Experimental Replication : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, PCA) to evaluate data from multiple studies, accounting for variables like solvent choice (DMSO vs. ethanol) .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Advanced: What computational strategies are employed to model the interaction of this compound with biological targets like inflammatory cytokines?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to TNF-α or IL-6. A study on Equisetum diffusum compounds reported docking scores ≤ -7.0 kcal/mol, suggesting strong binding affinity .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess complex stability under physiological conditions .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl branching) with bioactivity using descriptors like logP and polar surface area .

Basic: What synthetic routes are reported for synthesizing Schiff base derivatives like 3-methyl-N-(3-methylbutylidene)-1-butanamine?

Answer:

  • Condensation Reaction : React 3-methyl-1-butanamine with 3-methylbutyraldehyde in ethanol under reflux (4–6 hrs), using molecular sieves to remove water .
  • Purification : Isolate the product via vacuum distillation or flash chromatography (hexane:ethyl acetate gradient) .
  • Characterization : Confirm imine formation via FTIR (C=N stretch ~1640 cm⁻¹) and ¹H NMR (imine proton singlet) .

Advanced: How does the presence of the butylidene group influence the compound's reactivity and stability under different storage conditions?

Answer:

  • Hydrolysis Sensitivity : The imine group (C=N) is prone to hydrolysis in aqueous acidic/basic conditions. Stability studies in buffered solutions (pH 2–10) show degradation within 24 hrs at pH < 4 .
  • Thermal Stability : Thermogravimetric analysis (TGA) of similar Schiff bases indicates decomposition onset at ~150°C .
  • Storage Recommendations : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .

Basic: What are the recommended safety protocols for handling this compound based on its chemical classification?

Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Work in a fume hood due to potential volatility and respiratory irritation .
  • Waste Disposal : Collect in halogen-resistant containers for incineration, complying with EPA Significant New Use Rules (SNURs) .

Advanced: What chromatographic techniques (e.g., GC-MS, HPLC) are optimal for quantifying this compound in complex biological matrices?

Answer:

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. The compound elutes at ~6.3 min (retention index: 1400–1500) and is identifiable via m/z 155.28 .
  • HPLC-DAD : Employ a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile:water (70:30) mobile phase. Detect at λ = 210 nm .
  • Validation : Assess linearity (R² ≥ 0.99), LOD (≤0.1 µg/mL), and recovery (≥90%) per ICH guidelines .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) be utilized in metabolic studies of this compound?

Answer:

  • Synthesis : Incorporate ¹⁵N-labeled 3-methyl-1-butanamine during Schiff base synthesis to track imine nitrogen in metabolic pathways .
  • Tracer Studies : Administer labeled compound to model organisms (e.g., rodents) and analyze tissue extracts via LC-MS/MS to identify metabolites .
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates (e.g., hydrolysis) between labeled and unlabeled forms to elucidate mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Reactant of Route 2
Reactant of Route 2
1-Butanamine, 3-methyl-N-(3-methylbutylidene)-

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